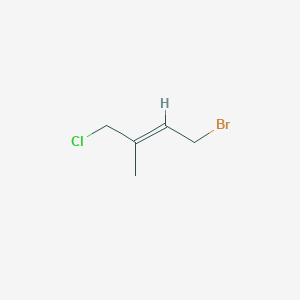

(E)-4-Bromo-1-chloro-2-methyl-2-butene

Description

BenchChem offers high-quality (E)-4-Bromo-1-chloro-2-methyl-2-butene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-Bromo-1-chloro-2-methyl-2-butene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-bromo-1-chloro-2-methylbut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrCl/c1-5(4-7)2-3-6/h2H,3-4H2,1H3/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRRYYFABPLXLQ-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCBr)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CBr)/CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical properties of (E)-4-Bromo-1-chloro-2-methyl-2-butene

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of (E)-4-Bromo-1-chloro-2-methyl-2-butene

Section 1: Introduction and Scope

(E)-4-Bromo-1-chloro-2-methyl-2-butene, a halogenated alkene with the molecular formula C₅H₈BrCl, serves as a versatile and valuable building block in modern synthetic organic chemistry.[1][2] Its unique structure, featuring a stereodefined double bond and two different, orthogonally reactive halogen atoms, makes it an ideal C5 synthon for the strategic construction of complex molecules, including natural products and pharmaceutical intermediates.[1][3] The (E) designation specifies that the higher priority substituents on each end of the alkene are on opposite sides, a crucial feature that dictates its reactivity and the stereochemistry of its downstream products.[1]

This technical guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the core , detailed protocols for its handling and purification, and expert insights into its reactivity profile. The information herein is synthesized from established literature and database sources to ensure scientific integrity and practical utility.

Section 2: Core Physical and Chemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in a laboratory setting, influencing everything from reaction setup and solvent choice to purification and storage.

Chemical Identity and Structure

-

IUPAC Name: (E)-4-bromo-1-chloro-2-methylbut-2-ene[4]

-

Molecular Weight: Approximately 183.47 g/mol [1][2][3][4][6]

Structure:

Tabulated Physical Properties

The key physical constants for (E)-4-Bromo-1-chloro-2-methyl-2-butene are summarized below for quick reference. These values are critical for planning experiments, particularly distillations and extractions.

| Property | Value |

| Boiling Point | 195.8°C at 760 mmHg[8][9] 75–85°C at 10 Torr[3] |

| Density | 1.422 g/cm³[8][9] |

| Vapor Pressure | 0.577 mmHg at 25°C[5][9] |

| Flash Point | 83.616°C[8][9] |

| Solubility | Soluble in most organic solvents (e.g., Et₂O, THF, CH₂Cl₂).[3] Slightly soluble in chloroform and methanol.[5] |

| Partition Coefficient (XLogP3) | 2.5[4][5] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR): Spectroscopic data for this specific compound is not consistently reported in the literature. One source provides ¹H and ¹³C NMR data under the name "4-Bromo-1-Chloro-2-Methyl-2-Butene," but the reported splitting patterns (a doublet and a triplet) do not align with the expected structure of (E)-4-Bromo-1-chloro-2-methyl-2-butene.[3] For the correct structure, one would theoretically expect four distinct signals in the ¹H NMR spectrum: a singlet for the methyl protons (CH₃), a singlet for the chloromethyl protons (CH₂Cl), a doublet for the bromomethyl protons (CH₂Br), and a triplet for the vinylic proton (CH), with coupling between the vinylic and bromomethyl protons. Researchers should exercise caution and verify the structure of any commercial or synthesized material independently.

-

Mass Spectrometry (MS): Mass spectrometry is a definitive tool for confirming the compound's identity. The monoisotopic mass is approximately 181.95 Da.[1][2] A key diagnostic feature in the mass spectrum is the characteristic isotopic pattern resulting from the presence of both bromine (⁷⁹Br and ⁸¹Br, in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in a ~3:1 ratio), which provides unambiguous confirmation of the elemental composition.[2]

Section 3: Synthesis, Purification, and Handling

Overview of Synthetic Approaches

(E)-4-Bromo-1-chloro-2-methyl-2-butene is practically prepared from isoprene.[3] One effective multi-step sequence involves the reaction of isoprene with t-butyl hypochlorite in acetic acid, which generates a chloroacetate intermediate.[3] Subsequent treatment with potassium carbonate in methanol selectively yields (E)-4-chloro-3-methyl-2-buten-1-ol.[3] The final step involves converting the allylic alcohol to its mesylate, followed by an in-situ displacement with lithium bromide to furnish the desired stereoisomerically pure product.[3]

Experimental Protocol: Purification by Vacuum Distillation

Given that the compound boils at a high temperature (195.8°C) at atmospheric pressure, vacuum distillation is the preferred method of purification to prevent decomposition.[8][9]

Objective: To purify crude (E)-4-Bromo-1-chloro-2-methyl-2-butene by removing non-volatile impurities and lower-boiling side products.

Methodology:

-

Apparatus Setup: Assemble a standard short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stirrer and a heating mantle with a sand bath for uniform heating.

-

System Preparation: Place the crude liquid into the distillation flask. It is crucial not to fill the flask more than two-thirds full to prevent bumping.

-

Initiate Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). Gradually apply vacuum to the system.

-

Causality: A slow application of vacuum prevents the crude material from bumping violently into the receiving flask. The cold trap is essential to protect the vacuum pump from corrosive halogenated vapors.

-

-

Heating: Once a stable vacuum is achieved (e.g., ~10 Torr), begin gently heating the distillation flask.

-

Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions first. The desired product should distill at approximately 75–85°C under a vacuum of 10 Torr.[3]

-

Self-Validation: A stable boiling point throughout the collection of the main fraction indicates a pure substance. Discard any fractions collected before or after this temperature range.

-

-

Completion: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

-

Purity Analysis: Confirm the purity of the distilled product using Gas Chromatography (GC) or ¹H NMR spectroscopy.

Safe Handling and Storage

-

Hazards: This compound is reported to be a lachrymator (tear-inducing agent).[3] All manipulations must be performed in a well-ventilated chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[3]

-

Storage: For short-term storage, refrigeration is suitable.[3] For long-term stability, the compound should be stored in an amber vial under an inert atmosphere at very low temperatures (e.g., -86°C freezer).[5] It is best practice to use the reagent immediately after preparation or purification.[3]

Section 4: Reactivity and Synthetic Utility

The synthetic power of (E)-4-Bromo-1-chloro-2-methyl-2-butene lies in the differential reactivity of its two carbon-halogen bonds.

Chemoselectivity in Cross-Coupling Reactions

The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada).[2] This reactivity difference is a cornerstone of its utility, allowing for selective functionalization at the C-4 position while leaving the C-1 chloro group available for subsequent transformations.[2] This sequential coupling capability enables the efficient and controlled assembly of complex carbon skeletons from a single, versatile starting material.

Diagrammatic Representation of Selective Reactivity

The following workflow illustrates the principle of chemoselective functionalization, a key application for this reagent in multi-step synthesis.

Caption: Chemoselective cross-coupling at the more reactive C-Br bond.

Section 5: Conclusion

(E)-4-Bromo-1-chloro-2-methyl-2-butene is a highly functionalized and synthetically important reagent. Its well-defined physical properties, combined with the predictable and chemoselective reactivity of its carbon-halogen bonds, make it a powerful tool for researchers in organic synthesis. Proper handling, purification via vacuum distillation, and an understanding of its spectroscopic characteristics are essential for leveraging its full potential in the development of novel chemical entities.

Section 6: References

-

Smolecule. (2024). (E)-4-Bromo-1-chloro-2-methyl-2-butene.

-

ResearchGate. (n.d.). 4-Bromo-1-Chloro-2-Methyl-2-Butene.

-

LookChem. (n.d.). (E)-4-Bromo-1-chloro-2-methyl-2-butene.

-

Benchchem. (n.d.). (E)-4-Bromo-1-chloro-2-methyl-2-butene.

-

PubChem. (n.d.). (E)-4-Bromo-1-chloro-2-methyl-2-butene. [Link]

Sources

- 1. Buy (E)-4-Bromo-1-chloro-2-methyl-2-butene | 114506-04-6 [smolecule.com]

- 2. (E)-4-Bromo-1-chloro-2-methyl-2-butene | 114506-04-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. (E)-4-Bromo-1-chloro-2-methyl-2-butene | C5H8BrCl | CID 10954190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. Page loading... [wap.guidechem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. echemi.com [echemi.com]

(E)-4-Bromo-1-chloro-2-methyl-2-butene molecular weight

An In-Depth Technical Guide to (E)-4-Bromo-1-chloro-2-methyl-2-butene

Introduction

(E)-4-Bromo-1-chloro-2-methyl-2-butene is a halogenated alkene that serves as a versatile and valuable C5 building block in modern organic synthesis.[1] Its unique structural arrangement, featuring a stereodefined trisubstituted double bond and two distinct, orthogonally reactive halogen atoms (an allylic bromide and a primary chloride), offers chemists a powerful tool for the strategic construction of complex molecular architectures.[1][2] The '(E)' designation specifies that the higher priority groups on each side of the double bond are on opposite sides, a crucial feature that dictates its reactivity and is often sought after in stereoselective synthesis.[2]

This guide provides an in-depth exploration of (E)-4-Bromo-1-chloro-2-methyl-2-butene, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular properties, detailed spectroscopic signature, field-proven synthesis protocols with mechanistic rationale, key applications, and essential safety and handling procedures.

Molecular Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is foundational to its effective application in research and development.

Core Chemical Identifiers

The fundamental identifiers for (E)-4-Bromo-1-chloro-2-methyl-2-butene are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈BrCl | [2][3] |

| Molecular Weight | 183.47 g/mol | [3] |

| Monoisotopic Mass | 181.94979 Da | [2] |

| CAS Number | 114506-04-6 | [3] |

| IUPAC Name | (E)-4-bromo-1-chloro-2-methylbut-2-ene | [2] |

Chemical Structure

The stereochemistry of the double bond is a defining characteristic of this molecule.

Caption: 2D structure of (E)-4-Bromo-1-chloro-2-methyl-2-butene.

Physical and Handling Properties

The physical state and stability of the compound dictate its proper storage and handling.

| Property | Value / Recommendation | Source(s) |

| Form | Colorless liquid | [1] |

| Solubility | Soluble in most organic solvents (e.g., Et₂O, THF, CH₂Cl₂, MeOH) | [1] |

| Storage | Due to the presence of reactive halogen atoms, long-term storage under an inert atmosphere at low temperatures (e.g., -20°C or below) is recommended to prevent degradation. | [2] |

Spectroscopic Signature

Confirming the identity and purity of (E)-4-Bromo-1-chloro-2-methyl-2-butene relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure and isomeric purity of the molecule. The proton and carbon environments are distinct, providing a clear spectral fingerprint.[1]

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75.5 MHz, CDCl₃) |

| δ 5.87 (t, J = 8.4 Hz, 1H): Olefinic proton (-CH =) coupled to the adjacent CH₂Br group. | δ 137.9: Quaternary olefinic carbon (C -CH₃). |

| δ 4.03 (s, 2H): Methylene protons adjacent to chlorine (-CH₂ Cl). | δ 125.7: Tertiary olefinic carbon (-C H=). |

| δ 3.99 (d, J = 8.4 Hz, 2H): Methylene protons adjacent to bromine (-CH₂ Br). | δ 50.7: Methylene carbon adjacent to chlorine (-C H₂Cl). |

| δ 1.85 (s, 3H): Methyl protons (-CH₃ ). | δ 27.4: Methylene carbon adjacent to bromine (-C H₂Br). |

| δ 14.2: Methyl carbon (-C H₃). | |

| Data sourced from ResearchGate.[1] |

Interpretation Note: The chemical shifts are highly informative. The downfield position of the olefinic proton (5.87 ppm) is characteristic of its environment. The distinct signals for the -CH₂Cl and -CH₂Br groups, despite both being methylene groups, are due to the different electronic environments imposed by the chlorine and bromine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. While a specific spectrum for this exact compound is not publicly available, the expected absorption bands can be predicted based on established correlation tables for halogenated alkenes.[4][5][6][7]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | 3100 - 3000 | Medium |

| C-H Stretch (sp³) | < 3000 | Medium-Strong |

| C=C Stretch | 1680 - 1630 | Medium-Weak |

| C-Cl Stretch | 850 - 550 | Strong |

| C-Br Stretch | 690 - 515 | Strong |

| Data extrapolated from general spectroscopy principles.[4][6][7] |

Synthesis and Mechanistic Insights

The synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene with high stereoisomeric purity is non-trivial. Direct halogenation of isoprene often results in low yields of the desired product.[1] A more robust and stereocontrolled multi-step synthesis has been developed, which highlights key principles of organic chemistry.[1]

Stereoselective Synthesis Workflow

This validated pathway proceeds via an allylic alcohol intermediate, allowing for precise control over the geometry of the double bond.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy (E)-4-Bromo-1-chloro-2-methyl-2-butene | 114506-04-6 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Technical Guide to the Stereoselective Synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene from Isoprene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene, a valuable C5 building block in organic synthesis, starting from the readily available diene, isoprene.[1] Direct halogenation of isoprene presents challenges in controlling regioselectivity and stereoselectivity, often resulting in low yields of the desired product.[1] This guide focuses on a more efficient and stereocontrolled multi-step synthetic approach. The described methodology provides a robust pathway to obtaining the target molecule with a high degree of isomeric purity, which is crucial for its application in the synthesis of complex molecules, including pharmaceuticals and natural products.

Introduction

(E)-4-Bromo-1-chloro-2-methyl-2-butene is a halogenated alkene with the molecular formula C₅H₈BrCl.[1][2][3] Its structure, featuring both bromine and chlorine atoms, along with a carbon-carbon double bond in a specific (E) configuration, makes it a versatile reagent in organic chemistry.[4] The presence of multiple reactive sites allows for a variety of subsequent chemical transformations, making it a key intermediate in the synthesis of more complex molecules.

The challenge in synthesizing this compound lies in the selective introduction of two different halogen atoms at specific positions with defined stereochemistry on a small, reactive molecule derived from isoprene. This guide provides a comprehensive overview of a reliable synthetic strategy, delving into the mechanistic underpinnings, a detailed experimental protocol, and essential safety considerations.

Mechanistic Insights and Strategic Approach

The direct addition of bromine chloride to isoprene is an inefficient method for the preparation of (E)-4-Bromo-1-chloro-2-methyl-2-butene, yielding less than 10% of the desired product.[1][5] A more practical and stereoselective synthesis involves a multi-step approach that allows for greater control over the reaction's outcome. The overall strategy involves the initial formation of a chlorohydrin from isoprene, followed by a substitution reaction to introduce the bromine atom.

Formation of the Chlorohydrin Intermediate

The first key step is the reaction of isoprene with N-chlorosuccinimide (NCS) in a mixture of water and dimethylformamide (DMF). This reaction proceeds via an electrophilic addition mechanism. The NCS acts as a source of an electrophilic chlorine species. The attack of the isoprene π-electron system on the electrophilic chlorine leads to the formation of a cyclic chloronium ion intermediate. The subsequent nucleophilic attack by water on the more substituted carbon of the chloronium ion ring results in the formation of the chlorohydrin. This step is crucial for establishing the initial framework of the target molecule.

Stereoselective Bromination

The chlorohydrin intermediate is then converted to the target (E)-4-Bromo-1-chloro-2-methyl-2-butene. This transformation is achieved through a substitution reaction using a brominating agent such as phosphorus tribromide (PBr₃) in the presence of a catalytic amount of copper(I) chloride.[5] The use of a copper(I) catalyst has been shown to improve both the yield and the E/Z isomeric ratio of the final product.[5]

To obtain the stereoisomerically pure (E)-isomer, a more refined multi-step sequence can be employed. This involves the reaction of isoprene with t-butyl hypochlorite in acetic acid to produce a mixture of chloroacetates.[5] This mixture is then treated with potassium carbonate in methanol. Under these conditions, the (E)-chloroacetate is converted to (E)-4-chloro-3-methyl-2-buten-1-ol, while the (Z)-isomer undergoes an intramolecular O-allylation to form a readily separable cyclic ether.[5] The purified (E)-allylic alcohol is then converted to a mesylate, which undergoes an in-situ displacement with bromide to yield the pure (E)-4-Bromo-1-chloro-2-methyl-2-butene.[5]

Figure 2: Experimental workflow for the synthesis.

Characterization

The final product, (E)-4-Bromo-1-chloro-2-methyl-2-butene, can be characterized using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR (300 MHz, CDCl₃): δ 1.85 (s, 3H), 3.99 (d, J = 8.4 Hz, 2H), 4.03 (s, 2H), 5.87 (t, J = 8.4, 1H) ppm. [5] * ¹³C NMR (75.5 MHz, CDCl₃): δ 14.2, 27.4, 50.7, 125.7, 137.9 ppm. [5]* Mass Spectrometry (MS) : To confirm the molecular weight (183.47 g/mol ) and isotopic pattern characteristic of a compound containing both bromine and chlorine. [1][2][3]

-

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Isoprene : Isoprene is an extremely flammable liquid and vapor. [6]It is suspected of causing genetic defects and may cause cancer. [6]It should be handled with extreme care, away from heat, sparks, and open flames. [6]* Hydrogen Bromide (PBr₃ as a source) : Phosphorus tribromide reacts with moisture to produce hydrogen bromide, which is a toxic and corrosive gas. [7][8]Inhalation can cause severe irritation to the respiratory system, and contact with skin and eyes can cause burns. [7][8]* N-Chlorosuccinimide (NCS) : NCS is an irritant and should be handled with care.

-

Handling and Storage : The final product, (E)-4-Bromo-1-chloro-2-methyl-2-butene, is a lachrymator and should be handled in a well-ventilated hood. [5]It can be stored in a refrigerator for a limited time but is best used immediately after preparation. [5]

Conclusion

The synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene from isoprene is most effectively and stereoselectively achieved through a multi-step process involving a chlorohydrin intermediate. This approach circumvents the low yields and lack of selectivity observed in direct halogenation methods. The detailed protocol and mechanistic insights provided in this guide offer a reliable pathway for researchers to obtain this valuable synthetic building block. Adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

-

(E)-4-Bromo-1-chloro-2-methyl-2-butene. ResearchGate. [Link]

- Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.

-

(E)-4-Bromo-1-chloro-2-methyl-2-butene. Amerigo Scientific. [Link]

-

Isoprene. Braskem. [Link]

-

Understanding Hydrogen Bromide: Hazards, Exposure, and Safety Measures. Gas Detection. [Link]

-

Hydrogen Bromide HBr Safety Data Sheet SDS P4605. Holston Gases. [Link]

Sources

- 1. (E)-4-Bromo-1-chloro-2-methyl-2-butene | 114506-04-6 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. (E)-4-Bromo-1-chloro-2-methyl-2-butene - Amerigo Scientific [amerigoscientific.com]

- 4. Buy (E)-4-Bromo-1-chloro-2-methyl-2-butene | 114506-04-6 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. braskem.com.br [braskem.com.br]

- 7. gas-sensing.com [gas-sensing.com]

- 8. holstongases.com [holstongases.com]

stereoselective synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene

An In-depth Technical Guide to the Stereoselective Synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Bromo-1-chloro-2-methyl-2-butene is a bifunctional C5 building block of significant utility in synthetic organic chemistry.[1] Its distinct halogen atoms (bromine and chlorine) and defined (E)-stereochemistry make it a valuable intermediate for constructing complex molecules.[2] This guide provides a detailed exploration of the stereoselective synthesis of this compound, focusing on practical methodologies, mechanistic underpinnings, and field-proven insights. The primary challenge in its synthesis lies in controlling both regioselectivity and stereoselectivity to favor the desired (E)-isomer over its (Z)-counterpart and other constitutional isomers.[1] This reagent is particularly noted for its application in the total synthesis of natural products, such as terpenes, carotenoids, and (3S)-2,3-oxidosqualene, where it serves as a functionalized isoprene equivalent for stereospecific allylic coupling reactions.[1]

Physicochemical Properties

A summary of the key properties of the target compound is provided below.

| Property | Value | Reference |

| IUPAC Name | (2E)-4-Bromo-1-chloro-2-methylbut-2-ene | [3] |

| CAS Number | 114506-04-6 | [4] |

| Molecular Formula | C₅H₈BrCl | [3][4] |

| Molecular Weight | 183.47 g/mol | [3][4] |

| Appearance | Colorless liquid | [5] |

| Purity (Typical) | 95% | [1] |

Strategic Approaches to Stereoselective Synthesis

Several synthetic pathways have been developed to produce (E)-4-Bromo-1-chloro-2-methyl-2-butene. The choice of method depends on the required stereochemical purity, yield, and scalability. Direct halogenation of isoprene with bromine chloride is notoriously inefficient, yielding less than 10% of the desired product, and is therefore not a practical approach.[1][5] This guide will focus on two more effective and controllable strategies.

Route 1: Multi-Step Synthesis for Stereoisomerically Pure (E)-Isomer

This is the most reliable method for obtaining the pure (E)-isomer, leveraging a key separation step that exploits the differential reactivity of the (E) and (Z)-isomeric intermediates.[1][5] The overall workflow is outlined below.

Caption: Workflow for the stereopure synthesis of the (E)-isomer.

Causality and Experimental Rationale:

The ingenuity of this pathway lies in the second step. The treatment of the E/Z chloroacetate mixture with potassium carbonate in methanol leads to two distinct outcomes. The desired (E)-chloroacetate is hydrolyzed to the corresponding (E)-allylic alcohol. In contrast, the (Z)-isomer, due to the proximity of the reacting groups, undergoes a rapid intramolecular O-allylation to form a low-boiling cyclic ether.[5] This difference in reactivity allows for a straightforward separation of the pure (E)-allylic alcohol precursor.

The final step involves converting the alcohol into a better leaving group (mesylate) before an SN2 displacement with bromide ions. Using lithium bromide (LiBr) in tetrahydrofuran (THF) facilitates the selective displacement of the mesylate to yield the final, stereoisomerically pure (E)-chlorobromide with high fidelity.[5]

Detailed Experimental Protocol:

-

Step 1: Synthesis of (E/Z)-4-chloro-3-methyl-2-buten-1-yl acetate (3): Isoprene is reacted with t-butyl hypochlorite in acetic acid. This reaction produces a mixture of (E) and (Z) chloroacetates in a reported yield of 32%.[5]

-

Step 2: Synthesis of (E)-4-chloro-3-methyl-2-buten-1-ol (4): The E/Z mixture of chloroacetate (3) is treated with potassium carbonate in methanol. This selectively generates the pure (E)-allylic alcohol (4) in 80% yield, while the Z-isomer is converted to a separable cyclic ether.[5]

-

Step 3: Synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene (1): The purified (E)-allylic alcohol (4) is dissolved in dichloromethane (CH₂Cl₂) and cooled to -40 °C. Triethylamine (Et₃N) is added, followed by methanesulfonyl chloride (MsCl) to form the mesylate in situ. After 30 minutes, lithium bromide (LiBr) in tetrahydrofuran (THF) is added. This mixture is allowed to react to displace the mesylate, providing the stereoisomerically pure (E)-chlorobromide (1) in 60% yield for this final step.[5]

Route 2: Two-Step Synthesis via a Chlorohydrin Intermediate

This method offers a more direct route with a good yield and a high E/Z ratio, though it does not produce a stereochemically pure product. It is a practical choice when an enriched (E)-isomer mixture is sufficient for subsequent applications.[1][5]

Caption: Two-step synthesis yielding a high E/Z mixture.

Causality and Experimental Rationale:

The first step involves the formation of a chlorohydrin from isoprene using N-chlorosuccinimide (NCS) as the chlorine source in an aqueous medium.[5] This reaction proceeds to give the chlorohydrin intermediate in good yield (78%).[5]

The subsequent bromination of the chlorohydrin is achieved using phosphorus tribromide (PBr₃). The key to achieving a high E/Z ratio in this step is the addition of a catalytic amount of copper(I) chloride (CuCl).[5] The catalyst influences the reaction pathway to favor the formation of the (E)-isomer, resulting in a product with a 10:1 E/Z ratio and an overall yield of 84%.[1][5]

Detailed Experimental Protocol:

-

Step 1: Synthesis of Chlorohydrin (2): Isoprene is reacted with N-chlorosuccinimide (NCS) in a 5:1 v/v mixture of water and dimethylformamide (DMF). The reaction is maintained at 40 °C for 24 hours to produce the chlorohydrin intermediate (2) in 78% yield.[5]

-

Step 2: Synthesis of (E/Z)-4-Bromo-1-chloro-2-methyl-2-butene (1): The chlorohydrin (2) is treated with phosphorus tribromide (PBr₃) in the presence of a catalytic quantity of copper(I) chloride. This reaction yields the title compound (1) with an 84% yield and an E/Z isomer ratio of 10:1.[5]

Comparison of Synthetic Routes

| Route | Key Features | Yield | Stereoselectivity | Advantages | Disadvantages |

| Route 1 | Multi-step via alcohol intermediate | ~38% (overall) | Stereoisomerically Pure (E) | High purity of the final product. | Longer procedure, lower overall yield. |

| Route 2 | Two-step via chlorohydrin | ~66% (overall) | 10:1 E/Z Ratio | Higher yield, fewer steps. | Product is a mixture of isomers. |

| Direct Halogenation | Single step | <10% | Not specified | Simple concept. | Impractically low yield.[1] |

Mechanistic Insight: The Role of Radical Reactions

While the ionic pathways described above are generally preferred for control, allylic bromination can also proceed via a radical chain mechanism, typically using N-Bromosuccinimide (NBS) with a radical initiator (light or heat).[6][7]

Caption: Generalized radical chain mechanism for allylic bromination.

This approach presents a significant stereoselective challenge.[2] The abstraction of an allylic hydrogen atom generates a resonance-stabilized allylic radical.[8] The subsequent reaction with bromine can occur at either end of the delocalized radical system, potentially leading to a mixture of constitutional isomers and stereoisomers.[8][9] The low concentration of Br₂ generated from the reaction of NBS with HBr is crucial to suppress the competing electrophilic addition of bromine across the double bond.[7][8] While strategies to enhance stereoselectivity in radical reactions exist, achieving the high (E)-selectivity required for this specific target via a radical pathway is non-trivial.[2]

Purification, Handling, and Storage

-

Purification: The final product, (E)-4-Bromo-1-chloro-2-methyl-2-butene, can be purified by distillation at a reduced pressure, with a boiling point of 75–85 °C at 10 Torr.[5]

-

Handling: This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles and gloves, within a well-ventilated fume hood.[2][5]

-

Storage: It can be stored for a limited time in a refrigerator. However, for best results, it is recommended to use the compound immediately after preparation.[5]

Conclusion

The is best achieved through multi-step ionic pathways that allow for precise control over the geometry of the double bond. For applications demanding the highest stereochemical purity, a multi-step route involving the separation of an (E)-allylic alcohol intermediate is the method of choice, despite a lower overall yield.[5] For preparations where a high enrichment of the (E)-isomer is sufficient, a two-step synthesis via a chlorohydrin intermediate provides a more efficient and higher-yielding alternative.[1][5] Understanding the mechanistic basis for the selectivity in these reactions is paramount for researchers and process chemists aiming to leverage this versatile building block in drug discovery and materials science.

References

-

ResearchGate. (n.d.). 4-Bromo-1-Chloro-2-Methyl-2-Butene. Retrieved from [Link]

-

PubChem. (n.d.). (E)-4-Bromo-1-chloro-2-methyl-2-butene. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). (E)-4-Bromo-1-chloro-2-methyl-2-butene. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Allylic Bromination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Allylic bromination of 1-butene. Retrieved from [Link]

Sources

- 1. (E)-4-Bromo-1-chloro-2-methyl-2-butene | 114506-04-6 | Benchchem [benchchem.com]

- 2. Buy (E)-4-Bromo-1-chloro-2-methyl-2-butene | 114506-04-6 [smolecule.com]

- 3. (E)-4-Bromo-1-chloro-2-methyl-2-butene | C5H8BrCl | CID 10954190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-4-Bromo-1-chloro-2-methyl-2-butene - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

chemical structure and stereochemistry of (E)-4-Bromo-1-chloro-2-methyl-2-butene

An In-Depth Technical Guide to (E)-4-Bromo-1-chloro-2-methyl-2-butene: Structure, Synthesis, and Reactivity

Abstract

(E)-4-Bromo-1-chloro-2-methyl-2-butene is a halogenated alkene with the molecular formula C₅H₈BrCl.[1][2][3][4] This bifunctional C5 building block is of significant interest to researchers in organic synthesis, drug development, and materials science. Its structure, featuring a stereodefined (E)-double bond, a reactive allylic bromide, and a primary chloride, offers a platform for highly selective and diverse chemical transformations. This guide provides a comprehensive analysis of its chemical structure, stereochemistry, spectroscopic characterization, state-of-the-art synthesis protocols, and core principles of its reactivity, offering field-proven insights for its application in complex molecular design.

Molecular Structure and Physicochemical Properties

Nomenclature and Identification

-

IUPAC Name : (E)-4-bromo-1-chloro-2-methylbut-2-ene[4]

Chemical Structure Analysis

The molecule is built on a four-carbon butene chain with a double bond between carbons C2 and C3. Key functional groups are strategically positioned:

-

A chloromethyl group (-CH₂Cl) is attached to C2.

-

A methyl group (-CH₃) is also attached to C2.

-

A bromomethyl group (-CH₂Br) is attached to C3.

This arrangement results in two distinct allylic halide moieties. The allylic bromide is generally more reactive towards nucleophilic substitution than the primary chloride due to the better leaving group ability of bromide. This differential reactivity is a cornerstone of its synthetic utility.

Caption: 2D structure of (E)-4-Bromo-1-chloro-2-methyl-2-butene.

Stereochemistry: The (E)-Isomer

The "(E)" designation (from the German entgegen, meaning opposite) is critical and defines the molecule's geometry. According to the Cahn-Ingold-Prelog (CIP) priority rules:

-

At Carbon C2 : The attached groups are the chloromethyl group (-CH₂Cl) and the methyl group (-CH₃). The -CH₂Cl group has higher priority.

-

At Carbon C3 : The attached groups are the bromomethyl group (-CH₂Br) and a hydrogen atom (-H). The -CH₂Br group has higher priority.

In the (E)-isomer, the two higher-priority groups (-CH₂Cl and -CH₂Br) are located on opposite sides of the double bond. This defined stereochemistry is essential for controlling the three-dimensional structure of products in subsequent reactions, a critical factor in drug development and materials science.[1]

Physicochemical Properties

All quantitative data for the compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Physical Form | Colorless liquid | [7][8] |

| Solubility | Soluble in most organic solvents (Et₂O, THF, CH₂Cl₂, etc.) | [8] |

| Storage | Amber Vial, -86°C Freezer, Under inert atmosphere | [5] |

| Vapor Pressure | 0.577 mmHg at 25°C | [5] |

| Rotatable Bond Count | 2 | [4][5] |

| Boiling Point | 75–85 °C at 10 Torr | [8] |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the structure and purity of (E)-4-Bromo-1-chloro-2-methyl-2-butene. The data presented here are based on analysis in deuterated chloroform (CDCl₃).[8]

Proton NMR (¹H NMR) Spectroscopy

The ¹H NMR spectrum is highly informative and confirms the assigned structure.

-

δ 5.87 ppm (t, 1H, J = 8.4 Hz) : This signal corresponds to the single vinyl proton on C3 (=CH -). It appears as a triplet because it is spin-coupled to the two adjacent protons of the bromomethyl group (-CH₂Br).

-

δ 4.03 ppm (s, 2H) : This singlet is assigned to the two protons of the chloromethyl group (-CH₂ Cl). It is a singlet because the adjacent carbon (C2) is quaternary and has no protons for coupling.

-

δ 3.99 ppm (d, 2H, J = 8.4 Hz) : This doublet corresponds to the two protons of the bromomethyl group (-CH₂ Br). It is a doublet because it is coupled to the single vinyl proton on C3. The coupling constant (J = 8.4 Hz) matches that of the vinyl proton's triplet, confirming their interaction.

-

δ 1.85 ppm (s, 3H) : This singlet is assigned to the three protons of the methyl group (-CH₃ ). Like the chloromethyl signal, it is a singlet due to its attachment to the quaternary C2.

Carbon-13 NMR (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum further validates the carbon skeleton.[8]

-

δ 137.9 ppm : Quaternary alkene carbon (C2).

-

δ 125.7 ppm : Alkene methine carbon (C3).

-

δ 50.7 ppm : Chloromethyl carbon (-C H₂Cl).

-

δ 27.4 ppm : Bromomethyl carbon (-C H₂Br).

-

δ 14.2 ppm : Methyl carbon (-C H₃).

Data Summary Table

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 5.87 | Triplet (t) | 1H | =CH - |

| ¹H | 4.03 | Singlet (s) | 2H | -CH₂ Cl |

| ¹H | 3.99 | Doublet (d) | 2H | -CH₂ Br |

| ¹H | 1.85 | Singlet (s) | 3H | -CH₃ |

| ¹³C | 137.9 | - | - | C =C(CH₃)(CH₂Cl) |

| ¹³C | 125.7 | - | - | =C H- |

| ¹³C | 50.7 | - | - | -C H₂Cl |

| ¹³C | 27.4 | - | - | -C H₂Br |

| ¹³C | 14.2 | - | - | -C H₃ |

Synthesis Methodologies

The synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene with high stereochemical purity is non-trivial. Several routes have been developed, each with distinct advantages.

Protocol 1: Stereoselective Multi-step Synthesis of Pure (E)-Isomer

This method provides the highest stereoisomeric purity and is an excellent example of strategic reaction design.[8] The causality behind this protocol's success lies in the divergent reactivity of the E and Z isomers of an alcohol intermediate, allowing for a non-chromatographic separation.

Caption: Workflow for the stereoselective synthesis of the pure (E)-isomer.

Step-by-Step Methodology :

-

Chloroacetoxylation : Isoprene is reacted with t-butyl hypochlorite in acetic acid. This electrophilic addition produces a mixture of (E)- and (Z)-4-chloro-3-methyl-2-buten-1-yl acetate.[8]

-

Saponification and Separation : The E/Z mixture is treated with potassium carbonate in methanol. This step is the key to achieving stereopurity.

-

The (E)-chloroacetate is saponified to yield (E)-4-chloro-3-methyl-2-buten-1-ol.

-

The (Z)-isomer, however, undergoes a rapid intramolecular O-allylation reaction to form a low-boiling cyclic ether.

-

Causality : The geometric constraints of the Z-isomer bring the terminal hydroxyl group and the allylic chloride into close proximity, facilitating intramolecular cyclization. The E-isomer cannot easily adopt this conformation. This difference in reactivity allows for straightforward separation of the desired E-alcohol by distillation.

-

-

Mesylation : The purified (E)-allylic alcohol is reacted with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) at -40 °C in dichloromethane (CH₂Cl₂). This converts the hydroxyl group into a much better leaving group (mesylate).

-

Bromide Displacement : Lithium bromide (LiBr) in tetrahydrofuran (THF) is added in situ. The bromide ion displaces the mesylate group via an Sₙ2 reaction to yield the final, stereoisomerically pure (E)-4-Bromo-1-chloro-2-methyl-2-butene in high yield (60% over two steps).[8]

Protocol 2: Practical Synthesis of an E/Z Mixture

For applications where a high E/Z ratio is sufficient, a more direct two-step method is practical.[8]

-

Chlorohydrin Formation : Isoprene is reacted with N-chlorosuccinimide (NCS) in a water/DMF solvent mixture to produce the corresponding chlorohydrin in good yield (78%).[8]

-

Bromination : The chlorohydrin is then treated with phosphorus tribromide (PBr₃) in the presence of catalytic copper(I) chloride. This protocol yields the title compound with an improved E/Z ratio of 10:1 and in high yield (84%).[8]

Chemical Reactivity and Synthetic Applications

Principles of Reactivity: An Enhanced Allylic System

The synthetic utility of this compound stems from its nature as a highly reactive allylic halide.

-

Enhanced Sₙ2 Reactivity : Allylic halides are excellent electrophiles for Sₙ2 reactions, often reacting faster than corresponding secondary alkyl halides.[9] This is because the transition state is stabilized by conjugation with the adjacent π-system of the double bond.[9]

-

Differential Halide Reactivity : The C-Br bond is weaker and bromide is a better leaving group than chloride. Therefore, nucleophilic attack will preferentially occur at the bromomethyl position, allowing for chemoselective functionalization.

-

Sₙ2' Potential : Like other allylic systems, reactions can sometimes proceed via an Sₙ2' mechanism, where the nucleophile attacks the terminal carbon of the double bond, leading to a rearrangement.[10] The choice of nucleophile, solvent, and counter-ion can influence the reaction pathway.[10]

Synthetic Applications

This molecule is a versatile building block for introducing a functionalized five-carbon isoprene-derived unit.

-

Chemoselective Allylation : It is primarily used for the chemoselective allylation of nucleophiles.[8] A soft nucleophile will selectively displace the bromide, leaving the chloride intact for subsequent transformations.

-

Cross-Coupling Reactions : The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of new carbon-carbon bonds.[3]

-

Building Block for Natural Products : Isoprenoid units are ubiquitous in natural products. This stereodefined and bifunctional reagent provides a valuable starting material for the synthesis of complex biological molecules.

-

Materials Science : The presence of a double bond and halogen substituents suggests potential applications in polymer chemistry and the synthesis of functional organic materials.[1] The double bond can be functionalized, for instance, via thiol-ene "click" chemistry.[11][12]

References

-

4-Bromo-1-Chloro-2-Methyl-2-Butene - ResearchGate . Source: ResearchGate. [Link]

-

(E)-4-Bromo-1-chloro-2-methyl-2-butene|114506-04-6 - LookChem . Source: LookChem. [Link]

-

Functionalized poly(1-butene) accessed from 1,2-PB substrate, via sequential hydrogenation, thiol-ene click reaction, and ring-opening polymerization - ResearchGate . Source: ResearchGate. [Link]

-

16.5: SN2 Reactions of Allylic Halides and Tosylates - Chemistry LibreTexts . Source: Chemistry LibreTexts. [Link]

-

(E)-4-Bromo-1-chloro-2-methyl-2-butene - PubChem . Source: National Center for Biotechnology Information, PubChem. [Link]

-

(E)-4-Bromo-1-chloro-2-methyl-2-butene - Amerigo Scientific . Source: Amerigo Scientific. [Link]

-

Ch 10: Nucleophilic Substitution reactions of Allylic halides - University of Calgary . Source: University of Calgary. [Link]

-

Preparation of functionalized poly(1-butene) from 1,2-polybutadiene via sequential thiol-ene click reaction and ring-opening polymerization - NIH . Source: National Institutes of Health. [Link]

-

Why are allyl halides reactive towards both SN1 and Sn2 reactions? . Source: Stack Exchange. [Link]

-

A Theoretical Study of SN2′ Reactions of Allylic Halides: Role of Ion Pairs | The Journal of Organic Chemistry - ACS Publications . Source: ACS Publications. [Link]

Sources

- 1. Buy (E)-4-Bromo-1-chloro-2-methyl-2-butene | 114506-04-6 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. (E)-4-Bromo-1-chloro-2-methyl-2-butene | 114506-04-6 | Benchchem [benchchem.com]

- 4. (E)-4-Bromo-1-chloro-2-methyl-2-butene | C5H8BrCl | CID 10954190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E)-4-Bromo-1-chloro-2-methyl-2-butene|114506-04-6|lookchem [lookchem.com]

- 6. (E)-4-Bromo-1-chloro-2-methyl-2-butene - Amerigo Scientific [amerigoscientific.com]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of functionalized poly(1-butene) from 1,2-polybutadiene via sequential thiol-ene click reaction and ring-opening polymerization - PMC [pmc.ncbi.nlm.nih.gov]

reactivity profile of halogenated alkenes

An In-Depth Technical Guide to the Reactivity Profile of Halogenated Alkenes

Abstract

Halogenated alkenes, commonly known as vinyl halides, represent a pivotal class of organic compounds, bridging the reactivity of alkenes and alkyl halides while possessing a unique chemical profile. Their structure, featuring a halogen atom attached to an sp²-hybridized carbon of a double bond, imparts a distinct reactivity that is fundamental to modern synthetic chemistry. This guide provides a comprehensive exploration of the electronic structure and reactivity of vinyl halides. We will dissect their participation in electrophilic and radical additions, their characteristic inertness to traditional nucleophilic substitution, and their indispensable role as substrates in transition metal-catalyzed cross-coupling reactions. Methodologies for their synthesis and transformation into other functional groups, such as alkynes via elimination, will be detailed. Furthermore, this document will highlight their strategic importance in the synthesis of complex molecules and polymers, with a particular focus on applications relevant to drug discovery and materials science.

Introduction: The Unique Electronic Landscape of Vinyl Halides

Halogenated alkenes are organic molecules containing at least one carbon-carbon double bond where a halogen atom (F, Cl, Br, I) is directly attached to one of the double-bonded carbons.[1] The simplest and most commercially significant example is vinyl chloride, the precursor to millions of tons of polyvinyl chloride (PVC) produced annually.[1][2][3]

The reactivity of these compounds is not a simple average of an alkene and an alkyl halide. Instead, it is governed by a complex interplay of electronic effects originating from the sp² hybridization of the carbon atom and the properties of the attached halogen.

-

The C(sp²)-X Bond: Compared to the C(sp³)-X bond in alkyl halides, the C(sp²)-X bond in vinyl halides is shorter and stronger.[4][5] This is due to the increased s-character of the sp² hybrid orbital, which holds the bonding electrons closer to the carbon nucleus.

-

Resonance and Inductive Effects: The halogen atom exerts two opposing electronic effects. Its high electronegativity inductively withdraws electron density from the double bond. Conversely, a lone pair of electrons on the halogen can participate in resonance, donating electron density to the pi-system.[6][7] This resonance contribution creates a partial double bond character between the carbon and the halogen, further strengthening the bond and reducing the carbon's electrophilicity.[4][8]

These structural nuances are the primary determinants of the reactivity profile discussed in this guide.

Caption: Core reactivity pathways of vinyl halides.

Core Reactivity Patterns

Alkene-Like Reactivity: Addition Reactions

The presence of the π-bond allows vinyl halides to undergo addition reactions, similar to simple alkenes. However, the halogen substituent significantly influences the reaction's regiochemistry and rate.

Electrophilic Addition: The addition of hydrogen halides (H-X) to vinyl halides proceeds via an electrophilic mechanism.[9] The proton (H⁺) acts as the electrophile, attacking the π-bond to form a carbocation intermediate.[9] The stability of this carbocation dictates the regiochemical outcome, generally following Markovnikov's rule, where the hydrogen adds to the carbon already bearing the halogen. This places the positive charge on the carbon atom that is better able to support it.

The reaction proceeds in two steps:

-

The electrophile (H⁺) attacks the double bond, forming a carbocation intermediate.[9]

-

The nucleophile (halide ion) attacks the carbocation, forming the final product.[9]

For example, the addition of HCl to vinyl chloride yields 1,1-dichloroethane.[2]

Radical Addition: In the presence of peroxides or UV light, the addition of HBr to vinyl halides can proceed through a radical mechanism.[10] This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the carbon that is already bonded to the other halogen.[10][11] This reversal of regioselectivity is a hallmark of radical addition reactions involving alkenes.

C-X Bond Reactivity: A Tale of Inertness and Opportunity

General Unreactivity Towards Nucleophilic Substitution (Sₙ1/Sₙ2): One of the most defining characteristics of vinyl halides is their profound lack of reactivity in standard Sₙ1 and Sₙ2 nucleophilic substitution reactions.[2][4] This stands in stark contrast to their saturated counterparts, alkyl halides. The causal factors are multi-faceted:

-

Bond Strength: As previously mentioned, the C(sp²)-X bond is significantly stronger than a C(sp³)-X bond, making it harder to break.[4][7]

-

Electronic Repulsion: An incoming nucleophile is repelled by the high electron density of the π-bond, hindering its approach to the carbon center.[6]

-

Unstable Intermediates: The Sₙ1 pathway would require the formation of a highly unstable and high-energy vinyl cation. The Sₙ2 pathway is disfavored due to the steric arrangement and the difficulty of achieving the required backside attack on an sp² carbon.

Elimination Reactions: While substitution is difficult, vinyl halides can undergo elimination reactions when treated with very strong bases, such as sodium amide (NaNH₂).[1][2] This reaction removes the halogen and a hydrogen atom from the adjacent carbon, resulting in the formation of an alkyne.[1] This transformation is a cornerstone of alkyne synthesis. The mechanism can be either E1 or E2, depending on the substrate and reaction conditions.[12]

The Gateway to Molecular Complexity: Transition Metal-Catalyzed Cross-Coupling

The true synthetic power of vinyl halides is unlocked in transition metal-catalyzed cross-coupling reactions. In these reactions, the C-X bond, while resistant to nucleophiles, is readily activated by low-valent transition metal complexes (most commonly palladium, but also nickel and copper). This has become one of the most robust and versatile strategies for forming C-C and C-heteroatom bonds in modern organic synthesis.[1][13]

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Key Cross-Coupling Reactions:

| Reaction Name | Coupling Partner (R'-M) | Key Features & Applications |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids) | Tolerant of many functional groups; widely used in pharmaceutical synthesis. |

| Heck Coupling | Alkenes | Forms a new C-C bond between the vinyl halide and an alkene, creating substituted alkenes. |

| Stille Coupling | Organotin compounds (stannanes) | Mild reaction conditions, but toxicity of tin reagents is a drawback. |

| Sonogashira Coupling | Terminal Alkynes | A powerful method for synthesizing conjugated enynes, crucial in materials science and natural product synthesis.[14] |

These reactions have revolutionized the synthesis of complex organic molecules, including many blockbuster drugs, by allowing for the precise and predictable assembly of molecular fragments.

Applications in Drug Discovery and Materials Science

The strategic incorporation of halogenated alkenes into synthetic routes provides medicinal chemists and materials scientists with a powerful toolkit.

In Drug Development:

-

Synthetic Handles: Vinyl halides serve as versatile intermediates. Their ability to undergo cross-coupling allows for late-stage functionalization, where complex molecular fragments can be introduced near the end of a synthetic sequence, facilitating the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[15]

-

Bioisosteres: A vinyl fluoride or chloride can act as a bioisostere for other chemical groups, helping to fine-tune a drug candidate's properties.

-

Modulating Properties via Halogen Bonding: The halogen atom itself is not merely a leaving group. It can participate in halogen bonding—a non-covalent interaction with Lewis basic sites (like carbonyl oxygens or nitrogen atoms in proteins)—to enhance binding affinity and selectivity for a biological target.[16][17][18][19] This has become a key strategy in rational drug design.

In Materials Science: The polymerization of vinyl halides is of immense industrial importance.

-

Polyvinyl Chloride (PVC): Produced from the free-radical polymerization of vinyl chloride, PVC is a durable, versatile, and widely used plastic.[2]

-

Specialty Polymers: Other monomers like vinylidene fluoride and tetrafluoroethylene are used to create fluoropolymers with exceptional chemical resistance and unique properties for high-performance applications.[2]

-

Photoinitiation: Certain substituted vinyl halides can be used in photoinitiated cationic polymerization to create polymers with well-controlled structures.[20][21]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Vinyl Bromide

This protocol describes a representative Suzuki-Miyaura reaction to couple a vinyl bromide with an arylboronic acid.

Objective: To synthesize a styrene derivative via Pd-catalyzed cross-coupling.

Materials:

-

(E)-1-Bromo-2-phenylethene (vinyl bromide)

-

Phenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine [PPh₃]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and hotplate

Methodology:

-

Catalyst Preparation (in situ): To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%). Add degassed toluene and stir for 15 minutes at room temperature. The formation of the active Pd(0) catalyst is often indicated by a color change.

-

Causality: The phosphine ligand stabilizes the Pd(0) species and facilitates the catalytic cycle. Using a ligand-to-metal ratio greater than 1 is common to prevent catalyst decomposition.

-

-

Reagent Addition: To the catalyst mixture, add (E)-1-Bromo-2-phenylethene (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) dissolved in a minimum amount of degassed water.

-

Causality: The boronic acid is used in slight excess to ensure complete consumption of the vinyl bromide. The aqueous base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.

-

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the flask. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure coupled product.

Protocol 2: Elimination of a Vinyl Halide to form an Alkyne

Objective: To synthesize an alkyne from a vicinal dihalide via a double elimination reaction, which proceeds through a vinyl halide intermediate.

Materials:

-

meso-Stilbene dibromide

-

Sodium amide (NaNH₂)

-

Liquid ammonia (solvent)

-

Anhydrous diethyl ether

-

Dry ice/acetone bath

Methodology:

-

Setup: Assemble a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood. Cool the flask in a dry ice/acetone bath.

-

Reaction: Condense liquid ammonia into the flask. Carefully add sodium amide (2.2 eq) in portions. To this stirring suspension, add a solution of meso-stilbene dibromide (1.0 eq) in anhydrous diethyl ether dropwise.

-

Causality: Sodium amide is an exceptionally strong base required to deprotonate the sp² C-H bond in the intermediate vinyl halide.[2] Liquid ammonia is the classic solvent for this reaction, as it is unreactive and dissolves the amide base.

-

-

Quenching: After stirring for 2-3 hours, carefully quench the reaction by the slow addition of ammonium chloride to neutralize the excess sodium amide.

-

Workup: Allow the ammonia to evaporate overnight in the fume hood. To the remaining residue, add water and extract with diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude diphenylacetylene can be purified by recrystallization.

Conclusion and Future Outlook

The is a testament to the nuanced effects of electronic and steric factors in organic chemistry. While their π-bond allows for alkene-like addition reactions and their C-X bond can be cleaved under harsh basic conditions to form alkynes, their general inertness to classical nucleophilic substitution makes them robust functional groups. This stability, coupled with their exceptional utility in transition metal-catalyzed cross-coupling, has cemented their status as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Future research will likely focus on expanding the scope of their reactivity through the development of novel catalytic systems. Areas of active investigation include photoredox catalysis to enable new types of coupling reactions under milder conditions and the use of more earth-abundant metals (like iron and copper) to replace precious palladium, enhancing the sustainability of these powerful transformations.

References

-

Britannica, T. Editors of Encyclopaedia. Vinylic Halides. Encyclopædia Britannica. [Link]

-

McMurry, J. Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

-

Clark, J. THE HALOGENATION OF ALKENES. Chemguide. [Link]

-

The Organic Chemistry Tutor. Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. YouTube. [Link]

-

Wikipedia contributors. Vinyl halide. Wikipedia, The Free Encyclopedia. [Link]

-

Unacademy. Haloalkanes and Haloarenes. Unacademy. [Link]

-

Chemistry Steps. Halogenation of Alkenes. Chemistry Steps. [Link]

-

eCampusOntario Pressbooks. 3.2.4 – Halogenation of Alkenes. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

-

LibreTexts. 7.18: Vinyl Halides and Aryl Halides. Chemistry LibreTexts. [Link]

-

ACS Catalysis. Formate-Mediated C–C Coupling of Aryl/Vinyl Halides and Triflates: Carbonyl Arylation and Reductive Cross-Coupling. ACS Publications. [Link]

-

The Journal of Organic Chemistry. Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route. ACS Publications. [Link]

-

Macromolecules. Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. ACS Publications. [Link]

-

Journal of Medicinal Chemistry. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

-

Catalysis Science & Technology. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. [Link]

-

Molecules. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]

-

Save My Exams. Reactivity of Halogenoarenes. Save My Exams. [Link]

-

LibreTexts. 7.16: Vinyl Halides and Aryl Halides. Chemistry LibreTexts. [Link]

-

Leah4sci. Anti-Markovnikov Radical Halogenation of Alkenes. YouTube. [Link]

-

Organic Letters. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. ACS Publications. [Link]

-

Fiveable. Vinylic Halide Definition. Fiveable. [Link]

-

Oreate AI. Understanding Vinyl Halides: The Building Blocks of Modern Chemistry. Oreate AI Blog. [Link]

-

ResearchGate. Halogen bonding for rational drug design and new drug discovery. ResearchGate. [Link]

-

LibreTexts. Electrophilic Addition of Hydrogen Halides. Chemistry LibreTexts. [Link]

-

The Organic Chemistry Tutor. Radical Halogenation of Alkanes. YouTube. [Link]

-

Semantic Scholar. Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Semantic Scholar. [Link]

-

Journal of Medicinal Chemistry. Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [Link]

-

Allen Digital. Vinylic halides are unreactive towards nucleophilic substitution because of the following except. Allen Digital. [Link]

-

Angewandte Chemie. Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. Wiley Online Library. [Link]

-

Frontiers in Chemistry. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers. [Link]

-

askIITians. Why vinyl halides are less reactive than alkyl halides towards nucleophilic substitution reactions. askIITians. [Link]

-

The Journal of Organic Chemistry. Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route. ACS Publications. [Link]

Sources

- 1. Vinyl halide - Wikipedia [en.wikipedia.org]

- 2. Organohalogen compound - Vinylic Halides | Britannica [britannica.com]

- 3. Understanding Vinyl Halides: The Building Blocks of Modern Chemistry - Oreate AI Blog [oreateai.com]

- 4. Vinylic halides are unreactive towards nucleophilic substitution because of the following except : [allen.in]

- 5. Why venyl halides are less reactive than alkyl halides towards nucleo - askIITians [askiitians.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. fiveable.me [fiveable.me]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 15. Frontiers | Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. namiki-s.co.jp [namiki-s.co.jp]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Sci-Hub. Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides / Macromolecules, 2009 [sci-hub.sg]

The Strategic Deployment of C5 Building Blocks in Modern Organic Synthesis: A Technical Guide

Introduction: The Quintessential Role of Five-Carbon Scaffolds

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient and elegant construction of complex molecular architectures. Among the diverse array of synthons available to the synthetic chemist, C5 building blocks hold a position of particular distinction. These five-carbon fragments are ubiquitous in a vast number of natural products, pharmaceuticals, and agrochemicals, forming the core or key appendages of these bioactive molecules. The ability to strategically incorporate a five-carbon unit, often with control over stereochemistry and functionality, is a powerful tool in the arsenal of the modern synthetic chemist. This guide provides an in-depth exploration of the major classes of C5 building blocks, delving into their reactivity, synthetic applications, and the mechanistic underpinnings that govern their transformations. It is designed for researchers, scientists, and drug development professionals seeking to leverage the versatility of these synthons in their own synthetic endeavors.

Chapter 1: The Foundation of Synthesis Design: Retrosynthesis and the C5 Synthon

At the heart of planning any organic synthesis lies the concept of retrosynthetic analysis, a problem-solving technique where the target molecule is mentally deconstructed into simpler precursors.[1] This process identifies key bond disconnections and the corresponding hypothetical charged fragments, termed "synthons," which represent the reactive species required for the forward synthesis.[2] The uncharged, real-world chemical reagents that correspond to these synthons are known as "synthetic equivalents."[2]

A C5 building block, therefore, is the synthetic equivalent of a five-carbon synthon. The versatility of C5 building blocks stems from the diverse array of functionalities and stereochemical arrangements they can possess, allowing for a wide range of retrosynthetic disconnections.

Chapter 2: Acyclic C5 Building Blocks: Linear Scaffolds for Cyclization and Elaboration

Acyclic C5 building blocks offer a flexible and often readily available starting point for the synthesis of both cyclic and acyclic targets. Their utility lies in the strategic placement of functional groups that can be manipulated to construct more complex structures.

Glutaraldehyde and its Equivalents: The Bifunctional Linchpin

Glutaraldehyde, a five-carbon dialdehyde, is a powerful bifunctional building block.[3] Its two aldehyde groups can participate in a variety of transformations, including aldol condensations, Wittig reactions, and reductive aminations, making it a valuable precursor for the synthesis of five- and six-membered rings.[3] In aqueous solution, glutaraldehyde exists as a mixture of hydrates and cyclic hemiacetals.[3]

Key Reactions and Mechanistic Insights:

The synthetic utility of glutaraldehyde is exemplified in the synthesis of heterocyclic systems. For instance, in the presence of an amine and a β-ketoester, glutaraldehyde can participate in a Hantzsch-type reaction to afford dihydropyridine derivatives, which are precursors to valuable piperidine scaffolds.

Experimental Protocol: Synthesis of a Substituted Piperidine via a Glutaraldehyde-based Multicomponent Reaction

-

To a solution of glutaraldehyde (1.0 equiv.) in ethanol is added ethyl acetoacetate (1.0 equiv.) and ammonium acetate (1.2 equiv.).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the dihydropyridine product.

-

Subsequent reduction of the dihydropyridine, for example by catalytic hydrogenation over Pd/C, yields the corresponding piperidine derivative.[4]

Isoprenoids: Nature's Branched C5 Unit

Isoprene, a branched-chain unsaturated hydrocarbon, is the fundamental building block for a vast class of natural products known as terpenoids or isoprenoids.[5] While isoprene itself is a gas, its derivatives, such as prenyl bromide or isoprene monoxide, serve as valuable C5 synthons in organic synthesis.[6] The inherent reactivity of the diene system in isoprene allows for its participation in a variety of cycloaddition reactions.

Chapter 3: Carbocyclic C5 Building Blocks: The Versatility of the Cyclopentane Ring

The cyclopentane ring is a common structural motif in a wide range of biologically active natural products, including prostaglandins, steroids, and alkaloids.[3] The synthesis of functionalized cyclopentanes, often with high stereocontrol, is a significant area of research in organic chemistry.[7]

Cyclopentane Annulation Strategies

Several powerful methods have been developed for the construction of the cyclopentane ring, a process known as cyclopentane annulation. These strategies often involve the reaction of a C3 and a C2 component or the intramolecular cyclization of a linear C5 precursor.

The Pauson-Khand Reaction:

A prominent example of a [2+2+1] cycloaddition, the Pauson-Khand reaction (PKR) involves the reaction of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone.[2] This reaction is highly convergent and can be rendered asymmetric through the use of chiral ligands.[7]

Table 1: Comparison of Selected Cyclopentane Annulation Methods

| Method | Key Reactants | Catalyst/Reagent | Key Features | Typical Yields | Stereocontrol |

| Pauson-Khand Reaction | Alkene, Alkyne, CO | Co, Rh, or Ir complexes | Convergent, forms α,β-unsaturated ketones | 60-90% | Good to excellent with chiral ligands |

| Nazarov Cyclization | Divinyl Ketone | Lewis or Brønsted acid | Electrocyclic ring closure | 70-95% | Can be highly stereoselective |

| [3+2] Cycloaddition | Trimethylenemethane equivalent + Alkene | Pd or Ni catalyst | Forms methylene-cyclopentanes | 65-85% | Good to excellent with chiral ligands |

Catalytic Enantioselective Synthesis of Cyclopentanes

The development of catalytic enantioselective methods for the synthesis of cyclopentanes has been a major focus in recent years.[8] These methods often employ chiral transition metal catalysts or organocatalysts to control the stereochemical outcome of the reaction.[9][10] For example, phosphine-catalyzed [3+2] annulations of allenoates with electron-deficient alkenes provide a powerful route to highly functionalized cyclopentanes with excellent enantioselectivity.[8]

Chapter 4: Heterocyclic C5 Building Blocks: Scaffolds for Drug Discovery

Five-membered heterocyclic rings containing one or more heteroatoms are prevalent in a vast number of pharmaceuticals and natural products. The ability to synthesize and functionalize these scaffolds is therefore of great importance in medicinal chemistry.

Piperidines: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is one of the most common heterocyclic motifs found in FDA-approved drugs.[11][12] Its saturated, non-planar structure allows for the presentation of substituents in well-defined three-dimensional space, which is crucial for molecular recognition and biological activity.[13]

Synthetic Strategies for Piperidine Derivatives:

A variety of methods exist for the synthesis of piperidines, including the reduction of pyridine precursors, intramolecular cyclization of amino-alkenes or -alkynes, and multicomponent reactions.[11] The stereoselective synthesis of substituted piperidines is a particularly active area of research, with numerous methods employing chiral auxiliaries, catalysts, or starting materials from the chiral pool.[4]

Experimental Protocol: Stereoselective Synthesis of a 2,6-disubstituted Piperidine

-

A solution of a suitable δ-amino-β-keto ester in a suitable solvent (e.g., THF) is treated with a reducing agent (e.g., NaBH4) to effect a diastereoselective reduction of the ketone.

-

The resulting amino alcohol is then subjected to acid-catalyzed cyclization (e.g., using TFA) to afford the corresponding piperidine derivative.

-

The diastereoselectivity of the reduction and cyclization steps is often controlled by the existing stereocenter in the starting material or by the choice of reagents and reaction conditions.

Pyrans and Furans: Oxygen-Containing Heterocycles in Natural Products

Pyran and furan rings are common components of many natural products, particularly those derived from polyketide biosynthesis.[14][15] Dihydropyrans and tetrahydrofurans are also important structural motifs in a variety of bioactive molecules. The synthesis of these oxygen-containing heterocycles often relies on intramolecular cyclizations of hydroxy-alkenes or -alkynes, or on cycloaddition reactions.[16]

Chapter 5: The Chiral Pool: Harnessing Nature's Stereochemistry

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, that can be used as starting materials in organic synthesis.[14] C5 building blocks derived from the chiral pool offer an efficient way to introduce stereocenters into a target molecule. For example, D-ribose and other pentoses can be transformed into a variety of chiral furan- and pyran-based building blocks.

Chapter 6: Modern Catalytic Methods for C5 Scaffolds: The Frontier of C-H Functionalization

A major advancement in modern organic synthesis is the development of methods for the direct functionalization of C-H bonds.[17] This strategy avoids the need for pre-functionalized starting materials and offers a more atom- and step-economical approach to the synthesis of complex molecules. The C-H functionalization of C5 scaffolds, such as cyclopentanes and piperidines, is an active area of research with significant potential for drug discovery and development.[17]

Table 2: Selected Modern Catalytic Methods for C5 Scaffolds

| Method | C5 Scaffold | Catalyst | Bond Formed | Key Features |

| Directed C-H Arylation | Piperidine | Pd or Rh | C-C | High regioselectivity directed by a functional group |

| C-H Alkenylation | Cyclopentane | Ru or Ir | C-C | Direct introduction of vinyl groups |

| C-H Amination | Cyclopentane | Rh or Fe | C-N | Formation of valuable amine-containing products |

Conclusion and Future Outlook

The strategic use of C5 building blocks is a cornerstone of modern organic synthesis. From readily available acyclic precursors to complex, stereochemically defined cyclic scaffolds, these five-carbon units provide chemists with a powerful toolkit for the construction of a diverse array of molecular targets. The continued development of novel catalytic methods, particularly in the areas of enantioselective synthesis and C-H functionalization, will undoubtedly expand the utility of C5 building blocks and enable the synthesis of increasingly complex and innovative molecules for the benefit of science and society.

References

- BenchChem. (2025).

- Accounts of Chemical Research. (2025). Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies, New Inspirations, and Synthetic Applications.

- Hilaris Publisher. (2023).

- BenchChem. (2025). comparing synthetic routes for functionalized cyclopentanones.

- Wikipedia. (n.d.). Synthon.

- Molecules. (2022).

- Organic Chemistry Portal. (n.d.). Cyclopentane synthesis.

- Molecules. (2004).